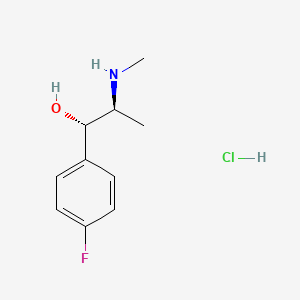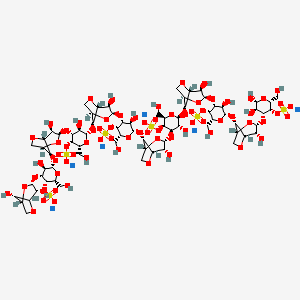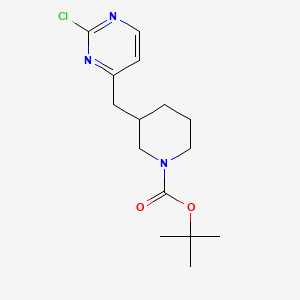
4-Fluoropseudoephedrine hydrochloride, (+/-)-
Übersicht
Beschreibung
4-Fluoropseudoephedrine hydrochloride, (+/-)- is a chemical compound with the molecular formula C10H14FNO.ClH and a molecular weight of 219.68 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is structurally related to pseudoephedrine, a well-known decongestant, but with a fluorine atom substituted at the para position of the benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropseudoephedrine hydrochloride, (+/-)- typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Reductive Amination: The 4-fluorobenzaldehyde undergoes reductive amination with methylamine to form 4-fluoroamphetamine.
Hydroxylation: The 4-fluoroamphetamine is then hydroxylated to produce 4-fluoropseudoephedrine.
Hydrochloride Formation: Finally, the 4-fluoropseudoephedrine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Fluoropseudoephedrine hydrochloride, (+/-)- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoropseudoephedrine hydrochloride, (+/-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoropseudoephedrine hydrochloride, (+/-)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its structural similarity to pseudoephedrine.
Medicine: Investigated for its potential therapeutic uses, including as a decongestant or stimulant.
Industry: Used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 4-Fluoropseudoephedrine hydrochloride, (+/-)- is similar to that of pseudoephedrine. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to vasoconstriction and reduced nasal congestion. The fluorine substitution may alter its pharmacokinetics and pharmacodynamics, potentially enhancing its efficacy or reducing side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pseudoephedrine: A well-known decongestant with a similar structure but without the fluorine substitution.
Ephedrine: Another sympathomimetic agent with similar effects but different pharmacokinetics.
Phenylephrine: A related compound used as a decongestant but with a different mechanism of action.
Uniqueness
4-Fluoropseudoephedrine hydrochloride, (+/-)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This substitution can enhance its stability, bioavailability, and potentially its therapeutic effects compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
(1S,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYPFLMDTWUKZ-XQRIHRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)F)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7799-73-7, 322-25-8 | |
| Record name | 4-Fluoropseudoephedrine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007799737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 322-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31MU7ZWY3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)


![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)





